2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid

Lipophilicity LogP Drug design

2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS 721406-50-4) is a synthetic, small-molecule research compound belonging to the class of sulfanylbenzoic acids. It features a benzoic acid core linked via a thioether to an acetamide moiety bearing a cycloheptyl ring.

Molecular Formula C16H21NO3S
Molecular Weight 307.41
CAS No. 721406-50-4
Cat. No. B2973715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid
CAS721406-50-4
Molecular FormulaC16H21NO3S
Molecular Weight307.41
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CSC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H21NO3S/c18-15(17-12-7-3-1-2-4-8-12)11-21-14-10-6-5-9-13(14)16(19)20/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,18)(H,19,20)
InChIKeyLRJYRHQWRBTLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

721406-50-4 Supplier Comparison: Sourcing 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid


2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid (CAS 721406-50-4) is a synthetic, small-molecule research compound belonging to the class of sulfanylbenzoic acids. It features a benzoic acid core linked via a thioether to an acetamide moiety bearing a cycloheptyl ring. [1] Commercial samples are offered primarily as building blocks for medicinal chemistry and chemical biology, with suppliers such as AKSci, Fluorochem, and Enamine reporting purities of 95% or higher. This compound is intended for research and further manufacturing use only, and is not for direct human application.

Why 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid Cannot Be Replaced by its Cyclohexyl Analog


Within the sulfanylbenzoic acid family, seemingly minor structural modifications lead to substantial differences in physicochemical properties that are critical for experimental design. Directly substituting the cycloheptyl ring of 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid for a cyclohexyl group significantly alters lipophilicity, as evidenced by a nearly full log unit difference in predicted logP. [1] [2] Similarly, N-methylation introduces conformational constraints that affect melting point and solubility. [3] These variations directly impact chromatographic behavior, solubility in assay media, and potential target engagement, making generic substitution inadvisable without rigorous re-validation.

Quantitative Differentiation: 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid vs. Its Closest Analogs


Enhanced Lipophilicity: Cycloheptyl vs. Cyclohexyl LogP Comparison

The target compound exhibits a significantly higher predicted lipophilicity (logP = 2.955) compared to its direct cyclohexyl analog (logP = 2.014). [1] [2] This difference of approximately 0.94 log units suggests a roughly 8.7-fold higher partition coefficient in an octanol/water system, which can influence membrane permeability and non-specific binding profiles.

Lipophilicity LogP Drug design Permeability

Distinct Solid-State Properties: Melting Point Comparison

The cycloheptyl derivative has a reported melting point of 137–139 °C, [1] which is notably higher than the N-methylated cyclohexyl analog (predicted melting point not explicitly reported, but structural analog data suggest lower values). [2] This higher melting point indicates stronger crystal lattice energy and may correlate with improved solid-state stability.

Crystallinity Melting point Formulation Analytical standard

Structural Uniqueness: Cycloheptyl Ring Conformation and Steric Bulk

The cycloheptyl ring adopts a distinct chair/twist-boat conformation that presents a larger steric footprint compared to the more rigid cyclohexyl chair. [1] This steric difference can lead to altered binding modes in enzyme pockets; for example, related cycloheptylcarbamoyl compounds have been identified as allosteric HIV-1 integrase inhibitors, where the cycloheptyl group was essential for occupying a lipophilic pocket. [2] The precise contribution of the cycloheptyl group to target affinity over a cyclohexyl group in this specific scaffold remains to be quantitatively determined.

Conformational analysis Steric effects Target engagement Selectivity

Purity and Procurement Reliability: Supplier-Specified Assay

Multiple vendors specify a minimum purity of 95% for this compound, as determined by HPLC or equivalent methods. [1] In comparison, some suppliers of the cyclohexyl analog list a slightly higher specification of 97%. While both grades are suitable for most screening applications, users requiring >95% purity for sensitive biochemical assays should verify the lot-specific certificate of analysis.

Purity Quality control Procurement Reproducibility

Limitations of Available Evidence

At the time of this analysis, no peer-reviewed primary research papers or patents were identified that directly report biological activity, selectivity, pharmacokinetic, or toxicity data for 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid or its closest analogs. The differentiation presented here is based on physicochemical properties and class-level inferences from related cycloheptylcarbamoyl-containing compounds. [1] Any claim of superior biological performance over a comparator would require de novo experimental validation.

Data gap Limitations Future research

Strategic Application Scenarios for Procuring 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid


Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's balanced molecular weight (307.4 Da), moderate lipophilicity (logP ~2.96), and the presence of a carboxylic acid handle make it a suitable fragment for lead discovery libraries. Its unique cycloheptyl group offers a conformational profile distinct from more common cyclohexyl or cyclopentyl fragments, potentially enabling the exploration of novel chemical space. [1]

Allosteric Inhibitor Scaffold Design

Based on class-level evidence that cycloheptylcarbamoyl motifs appear in allosteric HIV-1 integrase inhibitors, this compound could serve as a core scaffold for designing novel allosteric modulators targeting protein-protein interactions or enzyme pockets requiring a bulky lipophilic group. [2]

Physicochemical Property Standard for Method Development

With its well-defined melting point (137–139 °C) and predicted logP, this compound is suitable as a calibration standard for HPLC method development, logP determination assays, or solid-state stability studies where a neutral, moderately lipophilic analyte is required. [1]

Comparative SAR Studies on Cycloalkyl Ring Size

When used alongside its cyclohexyl and cyclopentyl analogs, this compound enables systematic structure-activity relationship (SAR) investigations into the effect of cycloalkyl ring size on target binding, cellular permeability, and metabolic stability. [1] [2]

Quote Request

Request a Quote for 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.